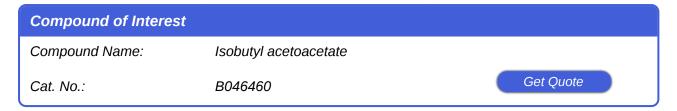


Application Notes and Protocols: Synthesis of 1,4-Dihydropyridine Derivatives Using Isobutyl Acetoacetate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydropyridines (DHPs) are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The DHP scaffold is a privileged structure, most notably found in a class of L-type calcium channel blockers used in the management of cardiovascular diseases such as hypertension and angina.[1][2] Beyond their cardiovascular applications, DHP derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.

This document provides detailed protocols for the synthesis of 1,4-dihydropyridine derivatives utilizing **isobutyl acetoacetate** via the Hantzsch pyridine synthesis. The Hantzsch reaction is a classic multi-component reaction that involves the condensation of an aldehyde, a β -ketoester (in this case, **isobutyl acetoacetate**), and a nitrogen donor, typically ammonia or ammonium acetate.[2][3][4]

Reaction Principle

The Hantzsch synthesis using **isobutyl acetoacetate** proceeds through a well-established mechanism. The reaction begins with the formation of two key intermediates: a Knoevenagel condensation product from the reaction of the aldehyde with one equivalent of **isobutyl**



acetoacetate, and an enamine formed from the reaction of a second equivalent of **isobutyl acetoacetate** with ammonia (from ammonium acetate). These intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.

Experimental Protocols

General Protocol for the Synthesis of Diisobutyl 4-Aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates

This protocol is a general procedure that can be adapted for various aromatic aldehydes.

Materials:

- Aromatic aldehyde (1.0 eq)
- Isobutyl acetoacetate (2.0 eg)
- Ammonium acetate (1.2 eq)
- Ethanol (or other suitable solvent)
- · Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle or oil bath
- Thin-layer chromatography (TLC) apparatus
- Rotary evaporator
- Filtration apparatus
- Recrystallization solvents (e.g., ethanol, methanol)

Procedure:



- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 eq), **isobutyl acetoacetate** (2.0 eq), and ammonium acetate (1.2 eq).
- Solvent Addition: Add a suitable solvent, such as ethanol, to the flask to dissolve the reactants.
- Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-12 hours.
- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The
 product may precipitate out of the solution.
 - If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
 - If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.
- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure diisobutyl 4-aryl-2,6-dimethyl-1,4dihydropyridine-3,5-dicarboxylate.

Characterization of Synthesized Compounds

The synthesized 1,4-dihydropyridine derivatives should be characterized using standard analytical techniques:

- Melting Point: Determine the melting point of the purified product.
- Spectroscopy:
 - Infrared (IR) Spectroscopy: Acquire an IR spectrum of the compound. Key characteristic peaks include N-H stretching (around 3300 cm⁻¹), C=O stretching of the ester group (around 1700 cm⁻¹), and C-H stretching of the alkyl and aromatic groups.[5]



- Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the structure.
 - ¹H NMR: Expect signals for the NH proton (a singlet around 8-9 ppm), aromatic protons, the C4-H proton (a singlet around 5 ppm), the isobutyl ester protons, and the methyl protons at C2 and C6.[5]
 - ¹³C NMR: Expect signals for the carbonyl carbons of the ester groups, the aromatic carbons, the carbons of the dihydropyridine ring, and the carbons of the isobutyl and methyl groups.[5]
- Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the synthesized compound.

Representative Spectroscopic Data for a Diisobutyl 4-Aryl-1,4-dihydropyridine-3,5-dicarboxylate:

Functional Group	**IR (cm ⁻¹) **	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
N-H	~3350	~8.2 (s, 1H)	-
C=O (ester)	~1740	-	~167
Aromatic C-H	~3030	~7.1-7.4 (m)	~126-148
C4-H	-	~4.9 (s, 1H)	~39
O-CH ₂ (isobutyl)	-	~3.8 (d)	~70
CH (isobutyl)	-	~1.9 (m)	~28
CH₃ (isobutyl)	-	~0.9 (d)	~19
C2, C6-CH₃	-	~2.3 (s, 6H)	~18

Note: The exact chemical shifts and coupling constants will vary depending on the specific aromatic substituent and the solvent used.

Biological Activities and Data



1,4-Dihydropyridine derivatives synthesized using **isobutyl acetoacetate** are expected to exhibit a range of biological activities. Below are tables summarizing representative quantitative data for similar DHP derivatives.

Antimicrobial Activity

The antimicrobial activity of 1,4-dihydropyridine derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition against various bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative 1,4-Dihydropyridine Derivatives

Compound	Microorganism	MIC (μg/mL)	Reference
Diethyl 4-(furan-2- yl)-2,6-dimethyl-1,4- dihydropyridine-3,5- dicarboxylate	Staphylococcus aureus	62.5	[6]
Bacillus subtilis	125	[6]	
Escherichia coli	250	[6]	_
Pseudomonas aeruginosa	250	[6]	
Diethyl 4-(4- chlorophenyl)-2,6- dimethyl-1,4- dihydropyridine-3,5- dicarboxylate	Staphylococcus aureus	125	[6]
Bacillus subtilis	250	[6]	
Escherichia coli	500	[6]	_
Pseudomonas aeruginosa	500	[6]	



Table 2: Zone of Inhibition of Representative 1,4-Dihydropyridine Derivatives

Compound	Microorganism	Zone of Inhibition (mm)	Reference
Diethyl 4-(furan-2- yl)-2,6-dimethyl-1,4- dihydropyridine-3,5- dicarboxylate	Staphylococcus aureus	15	[6]
Bacillus subtilis	12	[6]	_
Escherichia coli	10	[6]	_
Pseudomonas aeruginosa	9	[6]	
Diethyl 4-(4- chlorophenyl)-2,6- dimethyl-1,4- dihydropyridine-3,5- dicarboxylate	Staphylococcus aureus	12	[6]
Bacillus subtilis	10	[6]	_
Escherichia coli	8	[6]	_
Pseudomonas aeruginosa	7	[6]	

Cytotoxic Activity

The anticancer potential of 1,4-dihydropyridine derivatives is assessed by their cytotoxic activity against various cancer cell lines, typically reported as the half-maximal inhibitory concentration (IC₅₀).

Table 3: Cytotoxic Activity (IC50) of Representative 1,4-Dihydropyridine Derivatives

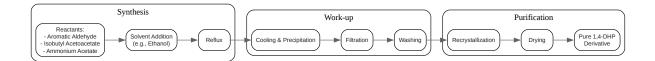


Compound	Cancer Cell Line	IC50 (μM)	Reference
Diethyl 4-(4- chlorophenyl)-2,6- dimethyl-1,4- dihydropyridine-3,5- dicarboxylate	HCT116 (Colon Cancer)	16.29	[7]
Diethyl 4-(4- fluorophenyl)-2,6- dimethyl-1,4- dihydropyridine-3,5- dicarboxylate	HCT116 (Colon Cancer)	24.88	[7]
Diethyl 4-(4- bromophenyl)-2,6- dimethyl-1,4- dihydropyridine-3,5- dicarboxylate	HCT116 (Colon Cancer)	19.45	[7]
Diethyl 4-(4- nitrophenyl)-2,6- dimethyl-1,4- dihydropyridine-3,5- dicarboxylate	HCT116 (Colon Cancer)	28.76	[7]

Signaling Pathways and Experimental Workflows Hantzsch Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1,4-dihydropyridine derivatives.



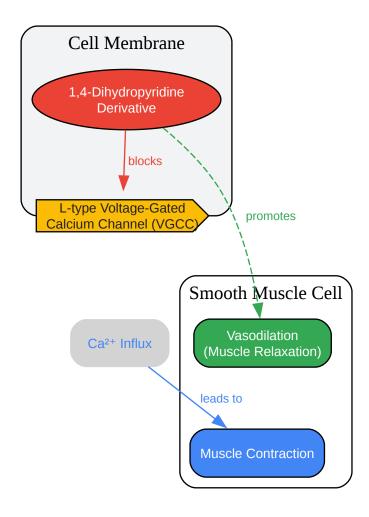


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Hantzsch Synthesis and Purification Workflow.

Mechanism of Action: L-type Calcium Channel Blockade

1,4-Dihydropyridines primarily exert their cardiovascular effects by blocking L-type voltage-gated calcium channels (VGCCs). This action prevents the influx of Ca²⁺ into smooth muscle cells, leading to vasodilation and a reduction in blood pressure.





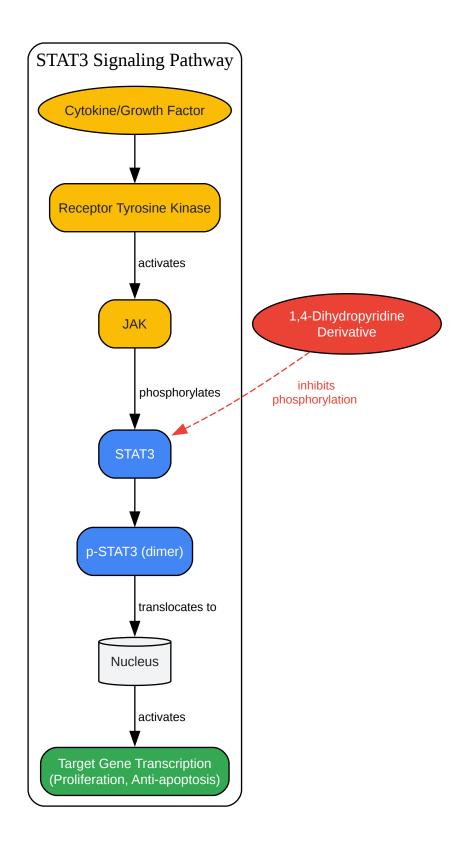
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Mechanism of L-type Calcium Channel Blockade by 1,4-DHPs.

Anticancer Mechanism: Inhibition of STAT3 Signaling Pathway

Some 1,4-dihydropyridine derivatives have been shown to exhibit anticancer activity by inhibiting the STAT3 signaling pathway.[8][9][10] Constitutive activation of STAT3 is implicated in various cancers, promoting cell proliferation and survival.





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Inhibition of the STAT3 Signaling Pathway by 1,4-DHPs.



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